2-(4-Fluoropyridin-2-yl)acetonitrile CAS number and properties
2-(4-Fluoropyridin-2-yl)acetonitrile CAS number and properties
An In-depth Technical Guide to 2-(4-Fluoropyridin-2-yl)acetonitrile: Synthesis, Properties, and Applications
Introduction
2-(4-Fluoropyridin-2-yl)acetonitrile is a specialized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, which combines a fluorinated pyridine ring with a reactive acetonitrile moiety, makes it a valuable precursor for synthesizing complex molecular architectures. The fluoropyridine scaffold is a common motif in numerous bioactive molecules and approved drugs, often introduced to modulate physicochemical properties such as metabolic stability, membrane permeability, and binding affinity. The nitrile group offers versatile chemical handles for further elaboration into various functional groups and for the construction of novel heterocyclic systems.
This technical guide provides a comprehensive overview of 2-(4-Fluoropyridin-2-yl)acetonitrile, designed for scientists and professionals in the pharmaceutical and chemical research sectors. It consolidates available technical data on its chemical properties, outlines plausible synthetic strategies, explores its reactivity, and discusses its potential applications as a key intermediate in the discovery of novel therapeutics.
Chemical Identity and Physicochemical Properties
While a specific CAS Number for 2-(4-Fluoropyridin-2-yl)acetonitrile is not prominently listed in major public databases, its identity is defined by its molecular structure. Its properties can be reliably predicted and are compared here with related, well-characterized compounds.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-(4-Fluoropyridin-2-yl)acetonitrile | N/A |
| Molecular Formula | C₇H₅FN₂ | N/A |
| Molecular Weight | 136.13 g/mol | N/A |
| Canonical SMILES | C1=CN=C(C=C1F)CC#N | N/A |
Table 2: Estimated and Observed Physicochemical Properties
| Property | Value | Notes and Comparative Data |
| Appearance | White to off-white solid or crystalline powder. | Similar pyridylacetonitrile compounds are typically solids at room temperature.[1] |
| Melting Point | Not specified. Estimated to be in the range of 30-80 °C. | For comparison, 2-Fluoropyridine-3-carbonitrile has a melting point of 28–33 °C.[1] |
| Boiling Point | Not specified. | High boiling point expected due to polarity and molecular weight. |
| Solubility | Soluble in polar aprotic solvents like acetonitrile, DMF, and DMSO. | Acetonitrile itself is miscible with water and a range of organic solvents.[2] |
| logP (Partition Coeff.) | -0.54 (for Acetonitrile) | The addition of the fluoropyridine ring will increase lipophilicity compared to plain acetonitrile. |
Synthesis and Mechanistic Considerations
The synthesis of 2-(4-Fluoropyridin-2-yl)acetonitrile can be approached through several established organometallic and nucleophilic substitution methodologies. A common and effective strategy involves the cyanation of a suitable precursor, such as 2-(chloromethyl)-4-fluoropyridine.
Proposed Synthetic Workflow: Nucleophilic Cyanation
A plausible and scalable synthesis begins with the commercially available 4-fluoro-2-methylpyridine. The methyl group is first halogenated, typically via a radical mechanism, to form an activated benzylic-type halide. This intermediate is then subjected to nucleophilic substitution with a cyanide salt to yield the target compound.
Step 1: Radical Halogenation of 4-Fluoro-2-methylpyridine The starting material, 4-fluoro-2-methylpyridine, is treated with a halogenating agent like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. This selectively halogenates the methyl group.
Step 2: Nucleophilic Substitution with Cyanide The resulting 2-(halomethyl)-4-fluoropyridine is then reacted with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or acetonitrile. This Sₙ2 reaction displaces the halide to form the carbon-carbon bond, yielding the final product.
Caption: Proposed synthetic workflow for 2-(4-Fluoropyridin-2-yl)acetonitrile.
Chemical Reactivity and Derivatization Potential
The chemical utility of this compound stems from the reactivity of its two primary functional regions: the activated methylene bridge and the fluoropyridine ring.
Reactivity of the Acetonitrile Moiety
The methylene group (—CH₂—) is positioned between two electron-withdrawing groups (the pyridine ring and the nitrile), making its protons acidic. This allows for deprotonation with a suitable base (e.g., NaH, LDA) to form a stabilized carbanion. This nucleophilic carbanion can then participate in a variety of bond-forming reactions.
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Alkylation and Arylation: The carbanion can be alkylated with alkyl halides or undergo more complex cross-coupling reactions.
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Condensation Reactions: It can react with aldehydes and ketones in Knoevenagel-type condensations.
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Cyclization Reactions: The nitrile and the adjacent carbanion can be used to construct new heterocyclic rings, a common strategy in medicinal chemistry.[3]
Caption: Reactivity of the activated methylene group.
Reactivity of the Fluoropyridine Ring
The fluorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr). This reaction is a cornerstone of modern drug synthesis, allowing for the introduction of oxygen, nitrogen, or sulfur nucleophiles to form aryloxy, arylamino, or arylthio ethers, respectively. This is particularly useful for coupling the pyridine core to other fragments of a target drug molecule.[4]
Applications in Medicinal Chemistry and Drug Development
The 2-(4-Fluoropyridin-2-yl)acetonitrile scaffold is a privileged structure in drug discovery, primarily due to the favorable properties imparted by the fluoropyridine ring. The nitrile group provides a versatile handle that is metabolically robust and can act as a key binding element.[5]
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Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine or pyrimidine core that binds to the hinge region of the ATP-binding pocket. The 4-position is often functionalized via SₙAr to connect to a solubilizing group or another pharmacophore. The 2-position substituent, derived from the acetonitrile, can be elaborated to occupy adjacent pockets to enhance potency and selectivity.[4]
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Bioisosteric Replacement: The nitrile group can serve as a bioisostere for other functional groups, such as a carbonyl group, acting as a hydrogen bond acceptor.[5] In some enzyme active sites, cyano-substituted heterocycles have been shown to effectively displace water molecules, providing an entropic advantage in binding affinity.[5]
-
Intermediate for Complex Heterocycles: The compound is an ideal starting point for synthesizing more complex, fused heterocyclic systems like pyrazolopyridines, which are also prevalent in bioactive compounds.[1][3] Recent FDA-approved drugs and clinical candidates often incorporate complex heterocyclic systems built from such versatile intermediates.[6]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not available, its hazards can be inferred from data on structurally related chemicals, such as other pyridylacetonitriles and acetonitrile itself.[7][8][9] The compound should be handled with care by trained professionals in a well-ventilated chemical fume hood.
Table 3: Anticipated GHS Hazards and Precautions
| Hazard Class | GHS Statement | Pictogram | Precautionary Measures |
| Acute Toxicity | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[7] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[10] | |
| Skin Irritation | H315: Causes skin irritation.[8] | P264: Wash skin thoroughly after handling. | |
| Eye Irritation | H319: Causes serious eye irritation.[8] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] | |
| Respiratory Irritation | H335: May cause respiratory irritation.[8] | P271: Use only outdoors or in a well-ventilated area. |
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][10]
-
First Aid:
Conclusion
2-(4-Fluoropyridin-2-yl)acetonitrile stands out as a high-value chemical intermediate for research and development in the pharmaceutical industry. Its dual functionality—an activated methylene group ripe for elaboration and a fluorinated pyridine ring ready for SₙAr chemistry—provides a robust platform for generating molecular diversity. While detailed experimental data for this specific molecule requires further characterization, its properties and reactivity can be confidently extrapolated from well-known structural analogues. Its potential as a precursor to novel kinase inhibitors and other complex therapeutics ensures its continued relevance to drug discovery programs.
References
- MilliporeSigma. (2025). Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVoENZQcwE9YIvVhs9a70SOjiPmrg8JQF6Woi4ZMW7Ik4SbhnB1lCDobXkC6OYw2xbxmXMC_d-nJzyT0SLavnilYT3nVOpxdQRhLDDQMTiHvp5XJNE6HaArH_vx2t_g7lnULWQ9NSjzFNjLXA=]
- Fisher Scientific. (2021). Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiZq1EC360xifcHsiqs_HMhfpXnXfcNMrTjg4Q20uJmZHAKGzjFprAXpoGe76itk2YjwcNzaL-pZ4vUNDulXWlloMFmdrRoRF4EQhMahTmWJm2o-lTDeDqyO4IQNg2ejlyf6_MoG33zz_VPgNp2vsY1II56d8JLYLmdyG8Bns-WDPek0aAiA960NJw0LlrU6Y=]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10420, Acetonitrile, fluoro-. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu-2Pq0WNW_gnB86zjP5ckvE_blErU8umoQI80qFHY5FaPoXYaYdM5enxwqezAVUEydqLChCRWrDf8cr7ugikNtUZVZYn_k9JAgAPnG58osVwx8c1vZUHamkWOKpJK2GwKL94k_jxc-5m8vgL38aYpB22On80g77yAbg==]
- National Oceanic and Atmospheric Administration. (n.d.). Acetonitrile. CAMEO Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHEj59SNlIP_WeyKJXwSfLqeSr50fxJUljinZQ23P38EV3fpvjYCQHIuVUijkO5HltOPuysqnjGGe3Db1GFLkjJUq1RkW65GKsftT3Xg6p0PKT_iUrx-zq3VtNJqHtRnamypCSqA==]
- Sigma-Aldrich. (2024). Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKsSVY461uCbyzIGz96AmkFvusHcBClj6XWBdEx_ezxdEPqCrNG_I0qIkLzj9f0fNL7E79kHTjhmPUYcTl-hb4KQpmJ-ZzxCMSfDjZtT8Lgxsx6S_Z2EQwefGY_E5dopShQG4NeXI=]
- TCI Chemicals. (n.d.). Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwg6F99ARK0INPKwloS_i4Tx_CpKw62Iiw2s54_enbyBc4am_17aS-73xU2lFsdT8CpzHTpQLv_OVEaYUZvjwvTsxoaeUf1tZfrqV43q85K_2WuP_P-gxbBD9THP8BoFjRmDVBNo_8Y53QEg==]
- Ossila. (n.d.). 2-Fluoropyridine-3-carbonitrile | CAS 3939-13-7. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK1OYztyqoWffKreuHafa73ZUexS70c1taoSPP9zoJdV7ufcUhuBZdJVTxgtoLeWgZRHMXL0yZyyeM6rhi7XjbYANJx5-Fc_xfRoMTLBiZefOIziuqoa4g0qc0JZw_qUJt93GDiLcT152aI4oqGmnCrDb-HuXx1obB]
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(Trifluoromethyl)pyridine-4-acetonitrile. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5yqrfpnCARD9SdhJbeh5Z26dOWTT87dBmeDa9gVmS9SwMZS0caSy_BzLsIBSGT_pRhVDkb7J9ftJbiO-TUlQhZZYgQw3YWCCS4rYIgGvyJzstQjg9UYGtMROpCecl]
- Wikipedia. (n.d.). Acetonitrile. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7QJogut-7rv22fxm3sOND7gVEhul1lUbNCCST7h1oCfAWtO66LXfmpqp-eaJZYDiy7_feX4Ub_qtEvjjfe9hIoCSIK7acV7CEkejGNdg7GLsyfAMjrURROCq5bLGvgRAafEaQ]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23438487, 2-(4-Bromopyridin-2-yl)acetonitrile. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFekxUrg0BYJXVuLTHj8XYhRg7P0eIvWtqkbxfuAyG0Mju5U6ptUewJqSKGuqgsLCpw4rFkU0OtgeLRRwz899NLOqB3BeUH4Vka4l0lO5g182LsUhad7x_bhl9bJ-hz4PSPhrp2v0_1twacEKwNuQLD9v6naRCNRJuHnhxJcgMjKuHk2iv1tS4=]
- Al-Naggar, A. A., et al. (n.d.). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0-gtvCn9A1phYmo8ac7Y8cJT14d0GxwExZFV33ceajxGg2L2x3OmCFKI4SV1auhX7WilgD8PW2VDzoJY2cw0bf9eRjEVC0LQmz50zgfTfyU4OKreZ-ZK3M73rByft75FbjH9_fNrE7MjQ4Q==]
- ResearchGate. (2025). Discovery of N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-flu orophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuyqVqWOGja-gTKvJjYxjHPXghpxIeOm0eB7dVDpKZDv3m9RMoa3s0iGAT634z0eePWImq-eChIOdQMxEOhSyWB8xzfqVdz2DIiCyiisiIgrqpWQOlP7V_VCtfde9-nBTMiwXb5FXgQq9NVD-PZ99pvQLXLJ7YRHUsXtqaq_GodIUHLJ8VxAiPWFMXylz2BvfYvyECOh7aU0TvwN-8qSGctqbUiRmfmmAyDewNMl6sY0q8ErlJDxQrYkvbvgDsTeXHZEoTJpKwoSmvlEfwhB1DzV9GbpOeIOyAytSifRuT_BMOJhAsKhZFeD4hZFAAZTgyGzNFwLC6NY9yxAjiWY2gpk-q3DKe1FtcTaioTNwROwhYvBk59wvKicRPKOJefVMWwPRyMLOf_5oOgdyEXtyWxt5EbAg=]
- Fleming, F. F., et al. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmrdDXkAA7wVpVLrMcmywq4oEJeXwbSctTCD4R5Mt6RKeI7pM9M1TS7ZaDqAYUWx7KTwRUS8Dmp6g-7Qb0aB76NVFDnyau3sVu7rpkXNwSOwQHEN4MpZ_umFkJL3GPbKCql3PJ0C8w-7XFxg==]
- Wang, Y., et al. (2023). Synthesis and clinical application of new drugs approved by FDA in 2022. Journal of Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2td15NPxutN6BcFHCqrFI4xA9okF_r3P2QVtZS53NI3eX-VgpAZke-W6hh8aJv_DHU_HxoSKS6ASlQinrJn5hUUY7qhmvRhSerFQmlmPEotsN0fzw4XmOjcMsKD6VuLkGBA5yUOKWiibZ3I=]
Sources
- 1. ossila.com [ossila.com]
- 2. Acetonitrile - Wikipedia [en.wikipedia.org]
- 3. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and clinical application of new drugs approved by FDA in 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. 2-(4-Bromopyridin-2-yl)acetonitrile | C7H5BrN2 | CID 23438487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
